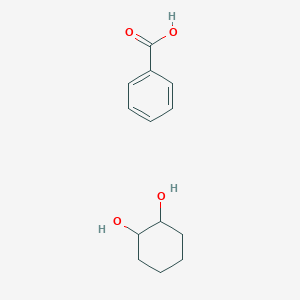
Benzoic acid;cyclohexane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid;cyclohexane-1,2-diol is a compound that combines the properties of benzoic acid and cyclohexane-1,2-diol Benzoic acid is a simple aromatic carboxylic acid, while cyclohexane-1,2-diol is a diol with hydroxyl groups on adjacent carbon atoms in a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;cyclohexane-1,2-diol can be achieved through several methods. One common approach involves the reaction of benzoic acid with cyclohexene in the presence of a suitable oxidizing agent, such as osmium tetroxide, to form the diol. The reaction conditions typically include a non-aqueous solvent like chloroform or acetone to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. For example, the use of catalytic amounts of tetrabutylammonium bromide (TBAB) in anhydrous acetonitrile has been reported to efficiently produce the compound through a regioselective ring-opening reaction of epoxides with benzoic acid .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid;cyclohexane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol.
Substitution: The hydroxyl groups in the diol can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Osmium tetroxide is commonly used for the oxidation of alkenes to form diols.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent for converting benzoic acid to benzyl alcohol.
Substitution: Acid chlorides and alcohols can react with the hydroxyl groups to form esters and ethers, respectively.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Benzyl alcohol.
Substitution: Ethers and esters.
Wissenschaftliche Forschungsanwendungen
Benzoic acid;cyclohexane-1,2-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzoic acid;cyclohexane-1,2-diol involves its interaction with specific molecular targets and pathways. For example, the compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups, leading to the formation of ketones or carboxylic acids . These reactions are facilitated by the presence of suitable oxidizing agents and specific reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane-1,2-diol: A diol with similar hydroxyl groups but without the benzoic acid moiety.
Benzoic acid: An aromatic carboxylic acid without the cyclohexane diol structure.
Benzyl alcohol: A reduction product of benzoic acid with a hydroxyl group attached to a benzene ring.
Uniqueness
Benzoic acid;cyclohexane-1,2-diol is unique due to the combination of aromatic and aliphatic properties in a single molecule. This dual nature allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
72375-13-4 |
|---|---|
Molekularformel |
C13H18O4 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
benzoic acid;cyclohexane-1,2-diol |
InChI |
InChI=1S/C7H6O2.C6H12O2/c8-7(9)6-4-2-1-3-5-6;7-5-3-1-2-4-6(5)8/h1-5H,(H,8,9);5-8H,1-4H2 |
InChI-Schlüssel |
DJJZDVWAIADFGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)O)O.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















